Diethyl 2-methylenemalonate Diethyl 2-methylenemalonate
Brand Name: Vulcanchem
CAS No.: 3377-20-6
VCID: VC1715231
InChI: InChI=1S/C8H12O4/c1-4-11-7(9)6(3)8(10)12-5-2/h3-5H2,1-2H3
SMILES: CCOC(=O)C(=C)C(=O)OCC
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol

Diethyl 2-methylenemalonate

CAS No.: 3377-20-6

Cat. No.: VC1715231

Molecular Formula: C8H12O4

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2-methylenemalonate - 3377-20-6

Specification

CAS No. 3377-20-6
Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
IUPAC Name diethyl 2-methylidenepropanedioate
Standard InChI InChI=1S/C8H12O4/c1-4-11-7(9)6(3)8(10)12-5-2/h3-5H2,1-2H3
Standard InChI Key BQHDXNZNSPVVKB-UHFFFAOYSA-N
SMILES CCOC(=O)C(=C)C(=O)OCC
Canonical SMILES CCOC(=O)C(=C)C(=O)OCC

Introduction

Physical and Chemical Properties

Diethyl 2-methylenemalonate possesses specific physicochemical properties that define its behavior in various chemical reactions and applications. The compound is identified by CAS number 3377-20-6 and has a molecular weight of 172.178 g/mol . Its molecular formula is C₈H₁₂O₄, consisting of a central carbon backbone with two carboxyethyl groups and a methylene function .

Physical Properties

The physical properties of diethyl 2-methylenemalonate are summarized in the following table:

PropertyValue
CAS Number3377-20-6
Molecular FormulaC₈H₁₂O₄
Molecular Weight172.178 g/mol
Density1.1±0.1 g/cm³
Boiling Point174.4±13.0 °C at 760 mmHg
Flash Point73.0±18.2 °C
Exact Mass172.073563
PSA (Polar Surface Area)52.60000
LogP1.71

The compound exists as a liquid at standard room temperature and pressure, as indicated by its boiling point of approximately 174.4°C at atmospheric pressure . The density of 1.1 g/cm³ places it in a typical range for organic esters. The flash point of approximately 73°C indicates that the compound should be handled with appropriate safety precautions during laboratory procedures, particularly when heating is involved .

Chemical Reactivity

The chemical reactivity of diethyl 2-methylenemalonate is primarily governed by its methylene group in conjunction with the electron-withdrawing carboxyethyl groups. This structural arrangement creates a highly electrophilic carbon center at the methylene position, making it susceptible to nucleophilic attack. The compound readily participates in Michael addition reactions with various nucleophiles, particularly thiols, which has significant implications for its applications in bioanalytical chemistry .

The presence of two ester groups provides further synthetic versatility, allowing for subsequent transformations such as hydrolysis, reduction, or transesterification. These reactive properties make diethyl 2-methylenemalonate a valuable building block in organic synthesis and a useful reagent in analytical applications.

Applications in Analytical Chemistry

Thiol Derivatization Under Acidic Conditions

A significant application of diethyl 2-methylenemalonate (often abbreviated as EMM in research literature) involves its use in the derivatization of thiols under acidic conditions . Recent research has demonstrated that the compound shows exceptional reactivity toward thiol-containing biomolecules, particularly cysteine (Cys) and its oxidized form, cystine (Cys₂), which play crucial roles in biological systems and cell culture media .

Cysteine in cell culture media tends to oxidize rapidly to cystine, creating solubility issues that can affect media performance. Traditional analytical methods have struggled to maintain the oxidation states of these compounds during analysis, making it challenging to accurately measure and control their levels in research settings .

Diethyl 2-methylenemalonate offers a solution to this analytical challenge due to its dual electron-withdrawing attributes, which enable rapid reaction with cysteine under acidic conditions. This property preserves the integrity of information about the target compounds, allowing researchers to better understand their functions and behavior in biological systems .

When combined with LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) and an appropriate internal standard, the EMM-based method provides high analytical accuracy with a remarkably short analysis time of just 9 minutes . This methodology has revealed important insights about the behavior of cysteine in cell culture media, including:

  • The kinetics of cysteine oxidation in cell culture formulations

  • The influence of storage container headspace on oxidation rates

  • Factors affecting cystine precipitation in media solutions

The developed analytical method enables direct and simplified analysis of cysteine behavior in practical media samples and has potential applications in formulating new media compositions, quality assurance processes, and real-time analysis of cysteine and cystine in cell culture supernatants .

Related Compounds and Comparative Analysis

Structural Relatives

Understanding diethyl 2-methylenemalonate in context requires comparison with structurally related compounds. A notable analog is dimethyl methylenemalonate, which shares the same core structure but contains methyl ester groups instead of ethyl ester groups .

PropertyDiethyl 2-MethylenemalonateDimethyl Methylenemalonate
Molecular FormulaC₈H₁₂O₄C₆H₈O₄
Molecular Weight172.178 g/mol144.12 g/mol
CAS Number3377-20-63377-21-7

The difference in alkyl groups affects physical properties and potentially alters reactivity patterns in various chemical processes. While both compounds share the reactive methylene group attached to the malonate backbone, the ethyl groups in diethyl 2-methylenemalonate provide different steric and electronic effects compared to the methyl groups in dimethyl methylenemalonate.

Synthetic Applications of Related Malonates

The malonate framework serves as an important synthetic building block across organic chemistry. For example, diethyl malonate itself serves as a precursor for synthesizing compounds like diethyl 2-(2,6-diethyl-4-methylbenzene)malonate through reaction with diazonium salts under controlled conditions .

Similarly, the reaction of diethyl malonate with various aldehydes yields compounds such as diethyl 2-[(5-methoxy-2-methyl-1-phenylsulfonyl-1H-indol-3-yl)methylene]malonate, which has been studied for its crystallographic properties and potential applications . These examples highlight the versatility of the malonate scaffold in creating diverse molecular architectures.

Future Research Directions

The unique reactivity profile of diethyl 2-methylenemalonate suggests several promising avenues for future investigation:

  • Development of novel bioconjugation strategies utilizing the compound's reactivity with thiols

  • Exploration of potential applications in polymer chemistry as a reactive monomer

  • Further optimization of analytical methods for biological thiol detection

  • Investigation of stereoselective reactions incorporating the compound

Recent advances in the application of diethyl 2-methylenemalonate for thiol derivatization demonstrate its potential importance in bioanalytical chemistry, particularly for monitoring critical components in biological systems and cell culture media .

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